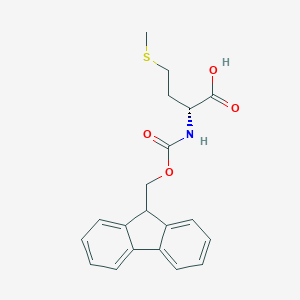

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGAUHBELNDEW-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426316 | |

| Record name | Fmoc-D-Met-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-40-6 | |

| Record name | D-FMOC-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112883-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-D-Met-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-D-methionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-methionine (N-α-(9-Fluorenylmethoxycarbonyl)-D-methionine) is a critical building block in modern solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-methionine, into peptide sequences is a key strategy for enhancing the metabolic stability and bioavailability of peptide-based therapeutics by increasing their resistance to proteolytic degradation. This guide provides a comprehensive overview of the chemical properties of Fmoc-D-methionine, detailed experimental protocols for its use, and a discussion of potential side reactions and mitigation strategies.

Core Chemical and Physical Properties

Fmoc-D-methionine is a white to off-white crystalline powder. The presence of the lipophilic Fmoc protecting group makes it highly soluble in many organic solvents commonly used in peptide synthesis.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 112883-40-6 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Optical Rotation | [α]20/D = +28 ±2° (c=1 in DMF) | [1] |

Molecular and Physical Data Discrepancies

There are notable discrepancies in the reported molecular formula, molecular weight, and melting point of Fmoc-D-methionine across various suppliers. After a thorough review of the available data, the most consistent and chemically correct values are presented below. The variation in melting point is likely attributable to differences in the purity of the analyzed samples.

| Property | Corrected Value | Conflicting Value(s) | Reference(s) |

| Molecular Formula | C₂₀H₂₁NO₄S | C₂₃H₂₃NO₅S | [1][2][3][5][6][7] |

| Molecular Weight | 371.45 g/mol | 437.50 g/mol | [7][8] |

| Melting Point | 110-140 °C | ~132 °C, 170-180 °C | [1][4][8] |

Solubility

Fmoc-D-methionine exhibits good solubility in polar aprotic solvents, which are standard in peptide synthesis. However, quantitative solubility data is not widely available and should be determined empirically for specific applications.

| Solvent | General Solubility | Notes | Reference(s) |

| N,N-Dimethylformamide (DMF) | Good to excellent | The most common solvent for SPPS. Can degrade to dimethylamine, which may cause premature Fmoc deprotection. | [9][10] |

| N-Methyl-2-pyrrolidone (NMP) | Good to excellent | Higher solvating power than DMF, especially for hydrophobic sequences. Some Fmoc-amino acids may show greater decomposition in NMP over time. | [9][10] |

| Dichloromethane (DCM) | Limited | Less polar and generally not a good solvent for dissolving Fmoc-amino acids. | [9] |

| Water | Slightly soluble | [4] |

Spectroscopic Data

¹H NMR Spectrum (Fmoc-L-methionine)

No specific ¹H NMR spectrum for Fmoc-D-methionine was found. The spectrum for Fmoc-L-methionine would be identical.

¹³C NMR Spectrum (Fmoc-L-methionine)

The following are the characteristic peaks for Fmoc-L-methionine. The spectrum for the D-enantiomer would be identical.

| Chemical Shift (ppm) | Assignment |

| ~176 | Carbonyl carbon (COOH) |

| ~156 | Carbonyl carbon (Fmoc) |

| ~144, 141 | Quaternary carbons (Fluorenyl) |

| ~128, 127, 125, 120 | Aromatic carbons (Fluorenyl) |

| ~67 | CH₂ (Fmoc) |

| ~53 | α-carbon |

| ~47 | CH (Fluorenyl) |

| ~31 | β-carbon |

| ~30 | γ-carbon |

| ~15 | S-CH₃ |

| [11] |

Infrared (IR) Spectroscopy

An experimental IR spectrum for Fmoc-D-methionine is not available. However, the expected characteristic absorption bands based on its functional groups are:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 | O-H (Carboxylic acid) | Stretching |

| ~3300 | N-H (Amide) | Stretching |

| ~3050 | C-H (Aromatic) | Stretching |

| ~2950 | C-H (Aliphatic) | Stretching |

| ~1720 | C=O (Carboxylic acid) | Stretching |

| ~1690 | C=O (Amide) | Stretching |

| ~1530 | N-H | Bending |

| ~1450, 740, 760 | Aromatic C=C | Bending |

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-methionine is utilized in standard SPPS protocols. The following sections detail the key steps in the synthesis cycle.

General SPPS Cycle Workflow

Protocol 1: Resin Swelling

-

Place the desired amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

-

Add a suitable solvent, typically DMF or NMP (approximately 10-15 mL per gram of resin).

-

Agitate the resin slurry for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.

-

Drain the solvent.

Protocol 2: Fmoc Deprotection

The Fmoc group is removed via a base-catalyzed β-elimination mechanism.

Procedure:

-

To the swelled resin, add a 20% (v/v) solution of piperidine in DMF (approximately 10 mL per gram of resin).

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

A Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine, indicating successful deprotection.

Protocol 3: Amino Acid Coupling

-

In a separate vessel, dissolve Fmoc-D-methionine (3-5 equivalents relative to the resin loading) and a coupling activator such as HBTU, HATU, or HOBt/DIC (3-5 equivalents) in DMF or NMP.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to neutralize the hydrochloride salt of the activator and facilitate the reaction.

-

Allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids.

-

After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

-

The completion of the coupling reaction can be monitored using a Kaiser test. A negative result (yellow or colorless beads) indicates that all primary amines have been acylated.

Protocol 4: Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously.

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. For peptides containing methionine, a standard cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The scavengers are crucial to prevent side reactions with the methionine side chain.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Side Reactions Involving Methionine

The thioether side chain of methionine is susceptible to two primary side reactions during SPPS, particularly during the final acidolytic cleavage step.[3][8]

Oxidation

The thioether group can be readily oxidized to form methionine sulfoxide (Met(O)), which exists as two diastereomers.[8][11] This oxidation can occur due to exposure to atmospheric oxygen or reactive species generated during the synthesis.

Mitigation Strategies:

-

Use of Scavengers: The inclusion of reducing agents and scavengers like dithiothreitol (DTT) or a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the cleavage cocktail can suppress oxidation.[2][8]

-

Post-Cleavage Reduction: If oxidation occurs, the methionine sulfoxide can be reduced back to methionine in solution using reagents such as ammonium iodide and dimethylsulfide.[11]

-

Synthesis with Methionine Sulfoxide: In cases where methionine is particularly prone to oxidation, Fmoc-D-methionine sulfoxide can be used directly in the synthesis. The resulting peptide is then purified in its oxidized form and subsequently reduced.[2]

S-Alkylation

During the final TFA cleavage, carbocations generated from the removal of tert-butyl-based side-chain protecting groups can alkylate the nucleophilic thioether side chain of methionine, leading to the formation of a sulfonium salt.[3][8]

Mitigation Strategies:

-

Effective Scavenging: Using a cocktail of scavengers in the cleavage solution is the most effective way to minimize S-alkylation. Thioanisole and EDT are commonly used to trap carbocations.

-

Reversal of Alkylation: The S-tert-butylation can be reversed by heating the peptide in 5% aqueous acetic acid.

Conclusion

Fmoc-D-methionine is an indispensable reagent for the synthesis of proteolytically stable peptides. A thorough understanding of its chemical and physical properties, coupled with optimized protocols for its use in SPPS and an awareness of potential side reactions, is essential for the successful synthesis of high-quality, D-methionine-containing peptides for research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. peptide.com [peptide.com]

- 6. 112883-40-6 CAS MSDS (Fmoc-Met-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. N-Fmoc-D-Methionine (Fmoc-D-Met-OH) - CAS - 112883-40-6 | Axios Research [axios-research.com]

- 8. parchem.com [parchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. FMOC-L-Methionine(71989-28-1) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine (Fmoc-D-Met-OH)

For researchers, chemists, and professionals in drug development, the precise and efficient synthesis of peptides is a cornerstone of innovation. The choice of building blocks is paramount to the success of this intricate process. Among these, (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine, commonly known as Fmoc-D-methionine, serves as a critical reagent. This guide provides a comprehensive technical overview of Fmoc-D-methionine, its structural and chemical properties, and its pivotal role in solid-phase peptide synthesis (SPPS), offering field-proven insights for its effective application.

Core Concepts: Structure and Physicochemical Properties

Fmoc-D-methionine is a derivative of the essential amino acid D-methionine, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group attached to its alpha-amino group.[1][2] This strategic modification is fundamental to its application in peptide synthesis.[1]

Molecular Structure and Formula

The molecular structure combines the D-enantiomer of methionine with the bulky, base-labile Fmoc group. This structure ensures stability under various conditions while allowing for selective removal when required.[1][3]

Below is a two-dimensional representation of the Fmoc-D-methionine structure.

Caption: Figure 1: Chemical structure of Fmoc-D-methionine.

Physicochemical Data Summary

The properties of Fmoc-D-methionine make it highly suitable for standard SPPS protocols. Its solubility in common organic solvents facilitates efficient coupling reactions.[6]

| Property | Value | Source(s) |

| Purity | ≥ 98% (HPLC) | [5] |

| Melting Point | 110 - 140 °C (range) | [1][5] |

| Optical Rotation | [a]²⁰D = +28 ±2° (c=1 in DMF) | [5] |

| Solubility | Slightly soluble in water; highly soluble in most organic solvents (e.g., DMF). | [6] |

| Storage Conditions | 0 - 8 °C | [1][5] |

The Role of the Fmoc Group in Peptide Synthesis

The Fmoc group is the cornerstone of the most widely used orthogonal protection strategy in solid-phase peptide synthesis.[3][7] Its primary function is to reversibly block the Nα-amino group of the amino acid, preventing self-polymerization and directing the sequence of peptide bond formation.[7]

The key advantage of the Fmoc group lies in its unique cleavage condition. It is stable to acidic conditions but readily removed by a secondary amine base, typically piperidine, through a β-elimination mechanism.[3] This orthogonality is crucial, as acid-labile protecting groups are used for the amino acid side chains. This allows for the selective deprotection of the Nα-amino group without disturbing the side-chain protections, ensuring the integrity of the growing peptide.[8]

Experimental Protocol: Fmoc-D-Methionine in Solid-Phase Peptide Synthesis

The following section details a standard, self-validating protocol for the incorporation of an Fmoc-D-methionine residue into a peptide chain using manual or automated SPPS.

Materials and Reagents

-

Fmoc-D-methionine

-

SPPS Resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[7][9]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Coupling Reagents: HBTU, HATU, or DIC/Oxyma

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Washing Solvents: DMF, Isopropanol (IPA)

Step-by-Step Workflow

This workflow assumes the synthesis has already been initiated and the N-terminus of the peptide-resin is Fmoc-protected.

Step 1: Resin Swelling (Initialization)

-

Procedure: Place the resin in a suitable reaction vessel. Add DMF to fully immerse the resin and allow it to swell for at least 1 hour. This crucial step uncoils the polymer chains, making the reactive sites accessible.[9][10]

-

Rationale: Proper swelling is essential for efficient diffusion of reagents and achieving optimal reaction kinetics throughout the synthesis.

Step 2: Nα-Fmoc Deprotection

-

Procedure: Drain the swelling solvent. Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for an initial 3 minutes, drain, and add a fresh aliquot of the deprotection solution for an additional 15-20 minutes.[10]

-

Causality: The piperidine acts as a base, abstracting a proton from the fluorenyl group's C9 position, initiating a β-elimination that releases the free amine of the resin-bound peptide, along with dibenzofulvene and carbon dioxide.[3] The two-stage process ensures complete removal.

Step 3: Washing

-

Procedure: Drain the deprotection solution. Thoroughly wash the peptide-resin by flowing DMF through the vessel (5-7 times) to completely remove residual piperidine and dibenzofulvene byproducts.[3]

-

Trustworthiness: Inadequate washing is a common failure point. Residual piperidine will neutralize the subsequent coupling reagents, preventing peptide bond formation.

Step 4: Amino Acid Activation and Coupling

-

Procedure: In a separate vessel, dissolve 3-5 equivalents of Fmoc-D-methionine and a slightly lower equivalency (e.g., 2.9 eq) of a coupling agent like HBTU/HATU in DMF. Add 6-10 equivalents of a base (DIPEA). Allow this activation mixture to pre-activate for 1-2 minutes.

-

Procedure: Add the activated Fmoc-D-methionine solution to the washed peptide-resin. Agitate at room temperature for 1-2 hours.[7]

-

Expertise: This step forms an active ester of Fmoc-D-methionine, which is highly reactive towards the newly freed N-terminal amine on the resin, forming the peptide bond. The choice of coupling reagent can be critical for overcoming difficult couplings.

Step 5: Post-Coupling Wash

-

Procedure: Drain the coupling solution. Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]

Step 6: Cycle Repetition and Monitoring

-

Procedure: The cycle (Steps 2-5) is repeated for each subsequent amino acid in the sequence.[7]

-

Self-Validation: After coupling, a small sample of the resin can be tested for free amines (e.g., using the Kaiser test). A negative result confirms the completion of the coupling reaction, validating the step before proceeding.

The following diagram illustrates this core SPPS cycle.

Caption: Figure 2: Core workflow for one cycle of Fmoc-SPPS.

Field Insights: Handling Methionine-Specific Challenges

While a robust building block, methionine contains a thioether side chain susceptible to oxidation, forming methionine sulfoxide or sulfone.[11] This can occur during synthesis or cleavage, particularly under prolonged exposure to acidic conditions or oxidizing agents.

Mitigation Strategies:

-

Scavengers: During the final cleavage of the peptide from the resin (typically with trifluoroacetic acid - TFA), the inclusion of scavengers like thioanisole or dithiothreitol (DTT) is recommended to suppress side-chain oxidation.

-

Reagent Purity: Ensure the use of high-purity solvents and reagents to minimize the presence of oxidative contaminants.

-

Alternative Building Blocks: For peptides highly sensitive to oxidation, using pre-oxidized forms like Fmoc-D-methionine sulfone can be a strategic choice to ensure product homogeneity.[11]

By understanding the chemical properties of Fmoc-D-methionine and adhering to validated, logical protocols, researchers can reliably incorporate this essential amino acid, advancing the development of novel peptide-based therapeutics and research tools.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methionine - Wikipedia [en.wikipedia.org]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Automated Peptide Synthesizers [peptidemachines.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chemimpex.com [chemimpex.com]

Physical properties of Fmoc-D-methionine like molecular weight and melting point.

An In-depth Technical Guide to the Physical Properties of Fmoc-D-methionine

Introduction

Fmoc-D-methionine (N-α-Fmoc-D-methionine) is a pivotal amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS).[1][2] Its D-configuration is of particular interest to researchers and drug developers as the incorporation of D-amino acids can significantly enhance the metabolic stability of peptide-based therapeutics by increasing their resistance to enzymatic degradation.[3] The fluorenylmethoxycarbonyl (Fmoc) protecting group is a key feature, providing stability during synthesis and allowing for a base-labile deprotection strategy that is orthogonal to acid-labile side-chain protecting groups.[1][3] This guide provides a detailed overview of the core physical properties of Fmoc-D-methionine, experimental protocols for its use, and a workflow for its application in peptide synthesis.

Physical and Chemical Properties

The physical properties of Fmoc-D-methionine are summarized below. It is important to note the variability in reported melting points, which can be influenced by the crystalline form of the solid and measurement conditions.

| Property | Value | Source(s) |

| Synonyms | Fmoc-D-Met-OH, N-(9-Fluorenylmethoxycarbonyl)-D-methionine | [1][4][5][6] |

| CAS Number | 112883-40-6 | [1][4][5] |

| Molecular Formula | C₂₀H₂₁NO₄S | [1][4][6][7] |

| Molecular Weight | 371.45 g/mol , 371.5 g/mol | [1][4][6][7][8] |

| Melting Point | 110 - 140 °C, 132 °C, ~170-180 °C | [1][4][5][6][8] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Solubility | Slightly soluble in water; highly soluble in most organic solvents | [5] |

| Storage Temperature | 2-8°C | [8] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

A standard method for determining the melting point of a crystalline solid like Fmoc-D-methionine is the capillary melting point technique.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline Fmoc-D-methionine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or oil bath and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range is reported as the melting point. The wide range reported for Fmoc-D-methionine (e.g., 110-140 °C) suggests potential polymorphism or sensitivity to experimental conditions.[1][4]

Fmoc-Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-methionine

Fmoc-D-methionine is a building block in the synthesis of peptides.[1][5] The following is a generalized protocol for the incorporation of an Fmoc-D-methionine residue into a peptide chain on a solid support.[2][3]

Methodology:

-

Resin Preparation: A suitable resin (e.g., Wang or Rink Amide resin) is placed in a reaction vessel and swollen in a solvent such as N,N-Dimethylformamide (DMF).[3]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF. This exposes a free amine group for the next coupling step.

-

Amino Acid Activation: In a separate vessel, Fmoc-D-methionine (typically 3-5 equivalents) is activated. This is achieved by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA).

-

Coupling: The activated Fmoc-D-methionine solution is added to the deprotected peptide-resin. The mixture is agitated for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion, forming a new peptide bond.[3]

-

Washing: Following the coupling reaction, excess reagents and byproducts are removed by thoroughly washing the resin with DMF.

-

Iteration: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the solid support resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then precipitated with cold diethyl ether.[3]

Workflow Visualization

The following diagram illustrates the iterative cycle of incorporating Fmoc-D-methionine in a standard Fmoc-SPPS workflow.

Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle for Fmoc-D-methionine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. 112883-40-6 CAS MSDS (Fmoc-Met-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. parchem.com [parchem.com]

Fmoc-D-methionine CAS number and product information.

For immediate release: A comprehensive technical overview of Fmoc-D-methionine (Fmoc-D-Met-OH), a crucial building block in peptide synthesis for pharmaceutical and biotechnological research. This document provides researchers, scientists, and drug development professionals with essential product information, detailed experimental protocols, and a logical workflow for its application in solid-phase peptide synthesis (SPPS).

Core Product Information

Fmoc-D-methionine is a derivative of the amino acid D-methionine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on its amino terminus.[1][2] This protecting group is base-labile, making it central to Fmoc-based solid-phase peptide synthesis, the predominant method for chemically synthesizing peptides.[3][4] The presence of the D-enantiomer allows for the creation of peptides with modified structures, which can enhance metabolic stability or alter receptor binding affinity, making it a valuable component in drug discovery.

The CAS Number for Fmoc-D-methionine is 112883-40-6 .[1][2][5][6][7]

Physical and Chemical Properties

A summary of the key quantitative data for Fmoc-D-methionine is presented below, compiled from various suppliers. Researchers should always refer to the lot-specific certificate of analysis for the most accurate data.

| Property | Value | Citations |

| CAS Number | 112883-40-6 | [1][2][5][6][7] |

| Molecular Formula | C₂₀H₂₁NO₄S | [2][5][6] |

| Molecular Weight | 371.5 g/mol | [2][5][6] |

| Appearance | White to off-white crystalline powder | [1][2][5] |

| Melting Point | 110 - 140 °C (range varies by source) | [2][5][7] |

| Purity | ≥98% (HPLC), ≥99.5% (Chiral HPLC) | [2][5] |

| Optical Rotation | [α]²⁰/D = +28 ± 2° (c=1 in DMF) | [2][5] |

| Solubility | Slightly soluble in water; highly soluble in most organic solvents (e.g., DMF). | [1] |

| Storage Temperature | 0 - 8 °C | [2][5][7] |

Application in Peptide Synthesis

Fmoc-D-methionine serves as a fundamental building block in solid-phase peptide synthesis (SPPS).[2] SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support.[3] The Fmoc group protects the N-terminus of the methionine, preventing unwanted side reactions during the coupling of the next amino acid in the sequence.[8]

The thioether side chain of methionine is susceptible to oxidation, which can occur during the final cleavage and deprotection steps.[9][10] Therefore, it is typically used without side-chain protection, but scavengers are often added during cleavage to prevent the formation of methionine sulfoxide.[8][9]

Experimental Protocol: Incorporation of Fmoc-D-Methionine via Manual Fmoc-SPPS

This protocol outlines the standard manual procedure for coupling Fmoc-D-methionine to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-D-methionine

-

Peptide synthesis resin (e.g., Rink Amide, 2-chlorotrityl chloride resin) with the preceding amino acid already coupled and its Fmoc group removed.

-

Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Dichloromethane (DCM)

-

Fritted syringe or automated peptide synthesizer vessel.

Methodology:

-

Resin Preparation:

-

Begin with the resin-bound peptide chain swelled in DMF within the reaction vessel.

-

Ensure the Fmoc protecting group from the previously coupled amino acid has been removed.

-

-

Fmoc Deprotection (if not already performed):

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-7 minutes. Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

-

-

Activation of Fmoc-D-Methionine:

-

In a separate vial, dissolve Fmoc-D-methionine (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated Fmoc-D-methionine solution to the deprotected, resin-bound peptide.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling can be monitored using a colorimetric test like the Kaiser test.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove any unreacted reagents and byproducts.

-

-

Cycle Repetition:

-

The resin is now ready for the deprotection of the newly added Fmoc-D-methionine and the coupling of the subsequent amino acid in the peptide sequence. Repeat steps 2-5 for each amino acid.

-

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups removed.

-

A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11]

-

Crucially, to prevent oxidation of the methionine residue, scavengers such as ethylmethylsulfide or thioanisole should be included in the cleavage cocktail. [9]

-

Agitate the resin with the cleavage cocktail for 2-3 hours at room temperature.[11]

-

Filter the resin and collect the filtrate containing the crude peptide. The peptide can then be precipitated with cold diethyl ether and purified, typically by reverse-phase HPLC.

-

Logical and Experimental Workflows

The following diagrams illustrate the core logical steps in utilizing Fmoc-D-methionine within a standard solid-phase peptide synthesis cycle.

Caption: Workflow for a single coupling cycle using Fmoc-D-methionine in SPPS.

Caption: High-level overview of the entire solid-phase peptide synthesis process.

References

- 1. Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Automated Peptide Synthesizers [peptidemachines.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. parchem.com [parchem.com]

- 8. peptide.com [peptide.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. biotage.com [biotage.com]

- 11. benchchem.com [benchchem.com]

Solubility characteristics of Fmoc-D-methionine in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-D-methionine (Fmoc-D-methionine), a crucial building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility is critical for optimizing coupling reactions, ensuring high purity and yield of synthetic peptides. This document consolidates available solubility information and presents a detailed protocol for its experimental determination.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the physicochemical properties of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally imparts good solubility in many organic solvents. For Fmoc-D-methionine, the thioether side chain contributes to its overall properties.

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are extensively used in SPPS due to their excellent ability to dissolve Fmoc-amino acids and swell the resin support.[1]

Solubility Data for Fmoc-D-Methionine

Precise quantitative solubility data for Fmoc-D-methionine across a wide range of solvents is not extensively published in peer-reviewed literature. However, product specifications and related literature provide valuable qualitative and semi-quantitative insights. The following table summarizes the available information.

| Solvent | Formula | Type | Solubility of Fmoc-D-Methionine | Citation(s) |

| Most Organic Solvents | - | - | Highly Soluble | [2] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | "Clearly soluble" (1 mmole in 2 mL) - This is equivalent to ~185.7 mg/mL or 0.5 M. | [3] |

| Water | H₂O | Polar Protic | Slightly Soluble | [2] |

| Methanol (for L-enantiomer) | CH₃OH | Polar Protic | Soluble, but may show very faint turbidity at higher concentrations. | [4][5] |

| Acetonitrile (for L-enantiomer) | C₂H₃N | Polar Aprotic | Soluble | [4] |

Note: Data for the L-enantiomer (Fmoc-L-methionine) is included for comparative purposes, as its solubility is expected to be very similar to the D-enantiomer.

Experimental Protocol for Equilibrium Solubility Determination

For applications requiring precise solubility data, the shake-flask method is the gold standard.[6] The following protocol provides a reliable procedure to determine the equilibrium solubility of Fmoc-D-methionine in a specific solvent.

Materials and Equipment

-

Fmoc-D-methionine (solid)

-

High-purity solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, solvent-compatible)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Fmoc-D-methionine to a vial. It is crucial that undissolved solid remains to ensure the solution is saturated.

-

Add a known volume of the solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the minimum time required to reach a stable concentration.[6]

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any remaining particulates.[6]

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of Fmoc-D-methionine of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their concentrations. The Fmoc group has a strong UV absorbance, typically monitored at 265 nm or 301 nm.[6]

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility.

-

-

Using UV-Vis Spectrophotometry (after Fmoc cleavage):

-

An alternative to direct HPLC measurement involves cleaving the Fmoc group and quantifying the resulting dibenzofulvene-piperidine adduct.[7]

-

Treat a known volume of the filtered saturated solution with a 20% (v/v) solution of piperidine in DMF.

-

Measure the absorbance of the resulting solution at approximately 301 nm.

-

Calculate the concentration using the Beer-Lambert law (A = εbc), with a known molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct (e.g., 7800 M⁻¹cm⁻¹ at 301 nm).[7]

-

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of Fmoc-D-methionine solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. Fmoc-D-Methionine (Fmoc-D-Met-OH) BP EP USP CAS 112883-40-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Fmoc-D-Met-OH Novabiochem 112883-40-6 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. FMOC-L-Methionine CAS#: 71989-28-1 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Key Differences Between Fmoc-D-methionine and Fmoc-L-methionine for Researchers and Drug Development Professionals

Introduction: In the precise world of peptide synthesis and drug development, the chirality of amino acid building blocks is of paramount importance. The use of enantiomerically pure Fmoc-protected amino acids is fundamental to constructing peptides with desired structures and biological activities. This technical guide provides an in-depth exploration of the key differences between Fmoc-D-methionine and Fmoc-L-methionine, two critical reagents in the synthesis of therapeutic peptides. Understanding these differences is crucial for researchers and scientists aiming to modulate peptide stability, bioactivity, and therapeutic potential.

Core Physicochemical and Structural Differences

Fmoc-D-methionine and Fmoc-L-methionine are stereoisomers, meaning they share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in chirality, specifically at the alpha-carbon, gives rise to distinct physical properties and profoundly different biological roles.

The most direct consequence of their opposing chirality is their effect on plane-polarized light. Fmoc-D-methionine rotates light in the positive (dextrorotatory) direction, while Fmoc-L-methionine rotates it in the negative (levorotatory) direction. These and other key physicochemical properties are summarized in the table below.

| Property | Fmoc-D-methionine | Fmoc-L-methionine |

| Synonyms | Fmoc-D-Met-OH | Fmoc-L-Met-OH |

| CAS Number | 112883-40-6[1] | 71989-28-1[2] |

| Molecular Formula | C₂₀H₂₁NO₄S[1] | C₂₀H₂₁NO₄S[2] |

| Molecular Weight | 371.5 g/mol [1] | 371.5 g/mol [2] |

| Appearance | White powder[1] | White powder[2] |

| Melting Point | 110 - 140 °C[1] | 115 - 142 °C[2] |

| Optical Rotation | [α]20/D = +28 ±2° (c=1 in DMF)[1] | [α]20/D = -30 to -22° (c=1 in DMF)[2][3] |

Functional Differences in Peptide Synthesis and Drug Development

The primary distinction in the application of Fmoc-D-methionine and Fmoc-L-methionine lies in the desired properties of the final peptide.

Fmoc-L-methionine is the naturally occurring enantiomer and is the building block for proteins in all living organisms.[4][5] Its incorporation into a synthetic peptide will result in a product that is recognizable by biological systems, including enzymes.

Fmoc-D-methionine , on the other hand, is the non-natural enantiomer. Its inclusion in a peptide chain is a strategic decision to enhance the therapeutic properties of the peptide. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes responsible for breaking down peptides in the body.[6][7] This increased stability leads to a longer in vivo half-life, a critical attribute for many peptide-based drugs.[1]

The strategic incorporation of either L- or D-methionine allows for the fine-tuning of a peptide's therapeutic characteristics.

Experimental Protocols

Chiral Separation of Fmoc-D- and Fmoc-L-methionine via HPLC

The enantiomeric purity of Fmoc-methionine is critical for successful peptide synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the D- and L-enantiomers.

Methodology:

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of N-Fmoc protected amino acids.[8][9] Columns like CHIROBIOTIC T (Teicoplanin) or Ristocetin A have also demonstrated good separation for these compounds.[10]

-

Mobile Phase: A common mobile phase for reversed-phase separation is a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid).[9] For instance, a mobile phase of 20:80 (v/v) acetonitrile and 0.1% trifluoroacetic acid in water can be effective.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 220 nm is suitable for monitoring the elution of the Fmoc-protected amino acids.[9]

-

Sample Preparation: Dissolve a small amount of the Fmoc-methionine sample in the mobile phase or a compatible solvent.

-

Elution Order: The elution order of the D- and L-enantiomers will depend on the specific chiral stationary phase used. It is essential to run a standard of each enantiomer to confirm the elution order.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most common method for synthesizing peptides in a laboratory setting.[2] The following is a generalized workflow for incorporating either Fmoc-D-methionine or Fmoc-L-methionine into a growing peptide chain.

Detailed Steps:

-

Resin Preparation: Start with a suitable solid support (resin) that has the first amino acid of the desired peptide sequence attached. The N-terminus of this amino acid will be protected with an Fmoc group. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[7][11]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it with a solution of 20% piperidine in DMF.[2][12] This exposes a free amine group.

-

Washing: Thoroughly wash the resin with DMF and other solvents like dichloromethane (DCM) and methanol (MeOH) to remove the piperidine and the cleaved Fmoc group.[12]

-

Amino Acid Coupling:

-

In a separate vessel, activate the desired Fmoc-methionine enantiomer (D or L) by dissolving it in DMF with a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a base, like DIPEA (N,N-Diisopropylethylamine).[7][12]

-

Add the activated amino acid solution to the resin. The activated carboxyl group of the Fmoc-methionine will react with the free amine on the resin-bound peptide, forming a new peptide bond.

-

-

Washing: Wash the resin again to remove any unreacted amino acid and coupling reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[11][12]

Conclusion

The choice between Fmoc-D-methionine and Fmoc-L-methionine is a critical decision in peptide design and synthesis. While chemically similar, their opposing chirality leads to significant differences in the biological properties of the resulting peptides. Fmoc-L-methionine is utilized to create peptides that mimic natural structures, whereas Fmoc-D-methionine is a powerful tool for enhancing peptide stability and creating more robust therapeutic candidates. A thorough understanding of their distinct characteristics and the appropriate analytical and synthetic protocols is essential for researchers and drug development professionals seeking to innovate in the field of peptide therapeutics.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. chempep.com [chempep.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 9. phenomenex.com [phenomenex.com]

- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 11. benchchem.com [benchchem.com]

- 12. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

A Technical Guide to the Spectroscopic Characterization of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine (Fmoc-D-Met-OH). It includes tabulated spectral data, comprehensive experimental protocols for data acquisition, and a workflow diagram for the analytical characterization of the compound.

Introduction

This compound is a derivative of the amino acid D-methionine, featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides containing D-amino acids, which can confer resistance to enzymatic degradation. Accurate spectroscopic characterization is essential to verify the identity, purity, and structural integrity of this reagent, ensuring the successful synthesis of high-quality peptides for research and therapeutic applications.

Spectroscopic Data

The following sections present the key spectroscopic data for Fmoc-D-Met-OH. The NMR data provided is for the L-enantiomer, which is identical to the D-enantiomer in a non-chiral solvent environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Fmoc-D-Met-OH (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.37 | br s | 1H | -COOH |

| 7.74 | d | 2H | Aromatic CH (Fluorenyl) |

| 7.58 | d | 2H | Aromatic CH (Fluorenyl) |

| 7.38 | t | 2H | Aromatic CH (Fluorenyl) |

| 7.30 | t | 2H | Aromatic CH (Fluorenyl) |

| 5.54 | d | 1H | NH |

| 4.51 | m | 1H | α-CH |

| 4.42 | m | 2H | -O-CH₂- (Fmoc) |

| 4.21 | t | 1H | CH (Fluorenyl) |

| 2.54 | t | 2H | γ-CH₂ |

| 2.19 | m | 2H | β-CH₂ |

| 2.08 | s | 3H | S-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Fmoc-D-Met-OH (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 175.9 | C=O (Carboxyl) |

| 156.1 | C=O (Carbamate) |

| 143.8 | Aromatic C (Fluorenyl) |

| 141.3 | Aromatic C (Fluorenyl) |

| 127.7 | Aromatic CH (Fluorenyl) |

| 127.0 | Aromatic CH (Fluorenyl) |

| 125.1 | Aromatic CH (Fluorenyl) |

| 120.0 | Aromatic CH (Fluorenyl) |

| 67.2 | -O-CH₂- (Fmoc) |

| 53.3 | α-CH |

| 47.1 | CH (Fluorenyl) |

| 31.5 | β-CH₂ |

| 29.9 | γ-CH₂ |

| 15.4 | S-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Fmoc-D-Met-OH

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 3000 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1715 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Carbamate/Amide I) |

| ~1530 | Medium | N-H bend (Amide II) |

| 1600 - 1450 | Medium | C=C stretch (Aromatic) |

| ~740, ~760 | Strong | C-H bend (Ortho-disubstituted Aromatic) |

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials & Equipment:

-

Fmoc-D-Met-OH sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

5 mm NMR tubes

-

400 MHz (or higher) NMR spectrometer

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh the Fmoc-D-Met-OH sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.

-

Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

-

Use a 30° pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

Use a 30-45° pulse angle with a relaxation delay of 2-5 seconds to allow for the slower relaxation of quaternary carbons.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or the internal TMS standard (δ 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum and perform peak picking for both spectra.

-

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

-

Fmoc-D-Met-OH sample (1-2 mg)

-

Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Isopropanol or ethanol for cleaning

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid Fmoc-D-Met-OH sample onto the center of the ATR crystal using a clean spatula.

-

Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the major functional groups.

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a soft tissue dampened with isopropanol or ethanol.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized or procured batch of Fmoc-D-Met-OH.

Caption: Spectroscopic analysis workflow for Fmoc-D-Met-OH.

The Advent and Ascendancy of Fmoc Chemistry: A Technical Guide to a Cornerstone of Peptide Synthesis

For decades, the fluorenylmethoxycarbonyl (Fmoc) protecting group has been a cornerstone of solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains. This technical guide delves into the discovery, historical development, and core principles of Fmoc chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application. The guide includes detailed experimental protocols, comparative quantitative data, and workflow visualizations to facilitate its practical implementation in the laboratory.

A Historical Perspective: From a Novel Reagent to a Dominant Strategy

The journey of the Fmoc group from a laboratory curiosity to a foundational tool in peptide chemistry is a testament to the continuous pursuit of milder and more efficient synthetic methodologies.

In 1970, Louis A. Carpino and Grace Y. Han at the University of Massachusetts first introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2][3] Their initial report highlighted its key characteristic: lability to basic conditions, a stark contrast to the acid-labile protecting groups prevalent at the time, such as the tert-butoxycarbonyl (Boc) group.[1][4] However, the initial method for its removal, refluxing with ammonia, did not immediately lend itself to widespread adoption.[4]

The true potential of the Fmoc group was unlocked in the late 1970s through the pioneering work of Robert C. Sheppard and his colleagues at the Laboratory of Molecular Biology in Cambridge.[1][5] They ingeniously adapted Fmoc chemistry for solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield in the 1960s.[4][5][6] This combination proved to be a paradigm shift, addressing some of the limitations of the existing Boc-based methods, which required harsh acidic conditions for final cleavage, potentially damaging sensitive peptides.[1]

The Fmoc/tBu (tert-butyl) strategy, introduced by Meienhofer and coworkers in 1978, solidified the dominance of Fmoc chemistry.[2] This approach offered a fully orthogonal system where the base-labile Fmoc group could be removed without affecting the acid-labile side-chain protecting groups, allowing for greater flexibility and the synthesis of more complex and modified peptides.[7][8][9] The milder deprotection conditions, compatibility with automation, and the ability to monitor deprotection via UV spectrophotometry of the dibenzofulvene byproduct further cemented its status as the preferred method for SPPS in many laboratories worldwide.[1][8][9]

The Chemistry of Fmoc: Principles and Advantages

The efficacy of the Fmoc protecting group lies in its unique chemical properties. It is introduced onto the α-amino group of an amino acid using reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).[1] The resulting urethane is stable under a wide range of acidic and neutral conditions.[1]

The key to its utility is its selective removal under basic conditions, typically with a solution of a secondary amine like piperidine in a polar aprotic solvent such as dimethylformamide (DMF).[1][7] The deprotection proceeds via a β-elimination mechanism, generating the free amine and dibenzofulvene (DBF).[1]

The primary advantages of the Fmoc strategy over the Boc strategy include:

-

Orthogonality: The base-labile nature of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the resin linker, allowing for selective deprotection.[7][8]

-

Milder Conditions: The final cleavage of the peptide from the resin is achieved with trifluoroacetic acid (TFA), which is less harsh than the hydrofluoric acid (HF) often required in Boc chemistry.[7][10]

-

Automation-Friendly: The milder reaction conditions and the ability to monitor the deprotection step make Fmoc chemistry highly amenable to automated peptide synthesizers.[7][8][10]

-

Synthesis of Modified Peptides: The milder conditions are compatible with a wider range of post-translational modifications, such as phosphorylation and glycosylation, that may be unstable to the harsh acids used in Boc-SPPS.[9]

Quantitative Data Summary

The efficiency of Fmoc chemistry can be quantified through various parameters. The following tables summarize key quantitative data for easy comparison.

| Parameter | Fmoc Strategy | Boc Strategy | Reference(s) |

| Nα-Protection | 9-fluorenylmethoxycarbonyl | tert-butoxycarbonyl | [7] |

| Deprotection Reagent | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) in DCM | [7] |

| Side-Chain Protection | tert-Butyl (tBu)-based | Benzyl (Bzl)-based | [7] |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Hydrofluoric Acid (HF) or TFMSA | [7] |

| Orthogonality | Fully Orthogonal | Partial (Graduated Acid Lability) | [7][8] |

| Typical Yield per Step | >99% | High, but can be affected by aggregation | [7] |

Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies.

| Base | Concentration (v/v in DMF) | Time for >99% Fmoc Removal (Fmoc-Val-OH) | Reference(s) |

| Piperidine | 1% | > 5 minutes | [11] |

| Piperidine | 2% | > 5 minutes | [11] |

| Piperidine | 5% | ~ 3 minutes | [11] |

| Piperidine | 20% | < 3 minutes | [11] |

| Piperazine | 5% | ~ 30 seconds (in solution) | [4] |

| Morpholine | 50% | ~ 1 minute (in solution) | [4] |

Table 2: Kinetics of Fmoc Deprotection with Various Bases.

| Amino Acid | Deprotection Reagent (20% in DMF) | Time for ~80% Deprotection | Reference(s) |

| Fmoc-L-Leucine-OH | Piperidine | ~ 3 minutes | [12] |

| Fmoc-L-Leucine-OH | 4-Methylpiperidine | ~ 3 minutes | [12] |

| Fmoc-L-Leucine-OH | Piperazine (10% w/v in 9:1 DMF/ethanol) | ~ 3 minutes | [12] |

| Fmoc-L-Arginine(Pbf)-OH | Piperidine | ~ 10 minutes | [12] |

| Fmoc-L-Arginine(Pbf)-OH | 4-Methylpiperidine | ~ 10 minutes | [12] |

| Fmoc-L-Arginine(Pbf)-OH | Piperazine (10% w/v in 9:1 DMF/ethanol) | ~ 10 minutes | [12] |

Table 3: Deprotection Kinetics for Different Amino Acids on Resin.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in Fmoc-based solid-phase peptide synthesis. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of synthesis.

Resin Selection and Swelling

The choice of resin is critical as it determines the C-terminal functionality of the peptide.

-

For a C-terminal carboxylic acid: Wang resin or 2-chlorotrityl chloride resin is commonly used.[13][14]

-

For a C-terminal amide: Rink amide resin is the preferred choice.[13][14]

Protocol:

-

Weigh the appropriate amount of resin (e.g., for a 0.1 mmol scale synthesis, use 300 mg of resin).[14]

-

Transfer the resin to a suitable reaction vessel.

-

Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approximately 10 mL per gram of resin).[15]

-

Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.[14][15]

-

Drain the solvent from the reaction vessel.[15]

Fmoc-SPPS Cycle: Deprotection, Activation, and Coupling

This cycle is repeated for the addition of each amino acid to the growing peptide chain.

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the swollen peptide-resin.[15]

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).[14]

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents) in DMF.[15]

-

Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[15]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.[15]

-

Agitate the reaction mixture for 1-4 hours at room temperature.[15] The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

Final Cleavage and Deprotection

This step cleaves the completed peptide from the solid support and removes the side-chain protecting groups.

Protocol:

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[13][15] The choice of scavengers is crucial to prevent side reactions with sensitive residues.[15]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[15]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[15]

-

Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.[15]

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.[15]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[15]

-

Dry the crude peptide pellet under vacuum.[15] The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Chemistry

To further elucidate the processes involved in Fmoc chemistry, the following diagrams illustrate the key workflows and chemical transformations.

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis (SPPS).

Caption: The base-catalyzed β-elimination mechanism of Fmoc group deprotection.

References

- 1. grokipedia.com [grokipedia.com]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. connectsci.au [connectsci.au]

- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. redalyc.org [redalyc.org]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. benchchem.com [benchchem.com]

The Strategic Incorporation of D-Amino Acids into Peptides: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the biological significance, experimental validation, and therapeutic implications of substituting L-amino acids with their D-enantiomers in peptide-based drug design.

Executive Summary

The therapeutic potential of peptides is often hampered by their inherent susceptibility to proteolytic degradation, leading to short in vivo half-lives and reduced bioavailability. A powerful and widely adopted strategy to overcome this limitation is the incorporation of D-amino acids, the non-proteinogenic stereoisomers of the naturally occurring L-amino acids. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and biological significance of this approach. By enhancing proteolytic stability, modulating receptor interactions, and reducing immunogenicity, the strategic placement of D-amino acids offers a versatile tool to unlock the full therapeutic potential of peptide-based drug candidates. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key biological pathways and experimental workflows.

Core Principles: The Stereochemical Advantage of D-Amino Acids

With the exception of the achiral glycine, all amino acids exist as two non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[1] While the protein synthesis machinery in higher organisms almost exclusively utilizes L-amino acids, the strategic substitution with D-enantiomers confers significant advantages in a therapeutic context.

The primary benefit of incorporating D-amino acids lies in their ability to confer resistance to enzymatic degradation.[1] Endogenous proteases, the enzymes responsible for breaking down peptides, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1] The introduction of a D-amino acid creates a steric hindrance within the peptide backbone, rendering it a poor substrate for these enzymes.[2] This fundamental principle leads to a cascade of beneficial effects for peptide-based therapeutics.

Key Advantages of D-Amino Acid Incorporation:

-

Enhanced Proteolytic Stability: The most significant and well-documented advantage is the dramatic increase in resistance to degradation by proteases, leading to a substantially longer in vivo half-life.[3][4]

-

Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation, which in turn can modulate its binding affinity and selectivity for its target receptor.[5] This can lead to the development of superagonists, antagonists, or peptides with altered signaling properties.

-

Reduced Immunogenicity: As D-peptides are less susceptible to proteolytic processing, they are less likely to be presented by antigen-presenting cells, potentially leading to a reduced immunogenic response.[3]

-

Improved Bioavailability: Increased stability against enzymatic breakdown can contribute to improved oral and systemic bioavailability of peptide drugs.

Quantitative Impact of D-Amino Acid Substitution

The strategic replacement of L-amino acids with their D-counterparts has a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key quantitative data from various studies, providing a clear comparison between L-peptides and their D-amino acid-containing analogs.

Table 1: Comparative Proteolytic Stability of L- and D-Amino Acid Containing Peptides

| Peptide Analog | Modification | Assay Conditions | Half-Life (t½) | Fold Increase in Stability | Reference(s) |

| [L-Ala²]-Leucine-enkephalin | L-Alanine at position 2 | Mouse brain homogenate | 2.5 min | - | [6] |

| [D-Ala²]-Leucine-enkephalin | D-Alanine at position 2 | Mouse brain homogenate | 25.0 min | 10 | [6] |

| KSL | KKVVFKVKFK | 50% Human Serum | ~2 hours | - | [7] |

| KSL7 | kKVVFKVKFk (D-Lys at termini) | 50% Human Serum | > 24 hours | > 12 | [7] |

| RDP215 | All L-amino acids | Human Serum | Shows degradation | - | [3][8] |

| 9D-RDP215 | All D-amino acids | Human Serum | Significantly more stable | Not quantified | [3][8] |

| Unmodified Peptide | - | Human Serum (in vitro) | ~0.8 hours | - | [9] |

| N,N-Dimethyl-L-Valine Peptide | N,N-Dimethylation | Human Serum (in vitro) | ~18 hours | ~22.5 | [9] |

Table 2: Comparative Receptor Binding Affinity of L- and D-Amino Acid Containing Peptides

| Peptide Analog | Receptor | Binding Affinity (Kd or IC50) | Change in Affinity | Reference(s) |

| [L-Pro¹⁰]-Neurotensin(8-13) | Rat Neurotensin Receptor | 1.5 ± 0.2 nM (Kd) | - | |

| [D-Pro¹⁰]-Neurotensin(8-13) | Rat Neurotensin Receptor | 280 ± 30 nM (Kd) | ~187-fold decrease | |

| p53(15-29) L-peptide | MDM2 | High | - | [10] |

| retro-inverso p53(15-29) | MDM2 | Diminished by 3.2-3.3 kcal/mol | Significant decrease | [10] |

| L-SOAP | - | 6.2 µM (MIC) | - | [11] |

| D-SOAP | - | 3.1 µM (MIC) | 2-fold increase in activity | [11] |

Table 3: Comparative In Vivo Half-Life of L- and D-Amino Acid Containing Peptides

| Peptide | Modification | Animal Model | In Vivo Half-Life (t½) | Reference(s) |

| GnRH | Unmodified | Rat | 2-6 min | [5] |

| GnRH analog with D-amino acid | D-amino acid substitution | Rat | Significantly longer (not specified) | [5] |

| mB27 (all L-amino acids) | Unmodified | Mouse | 2-6 min (expected) | [11] |

| mB27 (with D-amino acid) | D-amino acid substitution | Mouse | 36 min | [11] |

| Lcf1 (RRWQWR) | Unmodified | Not specified | Shorter | [7] |

| Lcf5 (cyclic RRWQWR) | Cyclization | Not specified | Longer | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and evaluation of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Fmoc-based solid-phase peptide synthesis is the most common method for preparing peptides containing D-amino acids.

Materials:

-

Fmoc-protected L- and D-amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HCTU)

-

Base (e.g., DIPEA)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents (DMF, DCM, MeOH)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (L- or D-) with a coupling reagent and a base in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical RP-HPLC.

Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

Materials:

-

Test peptides (L- and D-amino acid containing analogs)

-

Protease solution (e.g., trypsin, chymotrypsin, or human serum)

-

Incubation buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 0.1% TFA)

-

RP-HPLC system with a C18 column

-

Mass spectrometer (optional)

Procedure:

-

Reaction Setup: Prepare solutions of the test peptides and the protease in the incubation buffer.

-

Incubation: Mix the peptide and protease solutions and incubate at 37°C.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

-

Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining at each time point. The peak area of the intact peptide is integrated and compared to the t=0 time point.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide.

Receptor Binding Assay

This assay measures the affinity of a peptide for its target receptor. A common format is a competitive binding assay.

Materials:

-

Cell membranes or purified receptor

-

Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

-

Test peptides (L- and D-amino acid containing analogs)

-

Binding buffer

-

Filtration apparatus or scintillation counter/fluorescence plate reader

Procedure:

-

Assay Setup: In a multi-well plate, add a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test peptide to the receptor preparation in the binding buffer.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. For membrane preparations, this is often done by rapid filtration through a filter that retains the membranes.

-